molecular formula C7H14Cl2N2S B1442652 N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1189975-89-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1442652
CAS No.: 1189975-89-0
M. Wt: 229.17 g/mol
InChI Key: DCDSORKKBZLRBX-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is essential for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, this compound can influence cell growth and survival, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, further elucidating its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives are relatively stable under physiological conditions, but they may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved cognitive function or reduced tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism . By influencing these enzymes, this compound can affect the metabolism of other compounds, potentially leading to drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific tissues, such as the liver and brain . Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine dihydrochloride
  • N-[(4-ethyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
  • N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Uniqueness

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSORKKBZLRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=CS1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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